molecular formula C69H123Al2N3O15 B12664573 Tris(N-stearoyl-L-glutamato(2-))dialuminium CAS No. 93783-78-9

Tris(N-stearoyl-L-glutamato(2-))dialuminium

Cat. No.: B12664573
CAS No.: 93783-78-9
M. Wt: 1288.7 g/mol
InChI Key: BRGKNMJAFJDJNH-QVAZYVOZSA-H
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Description

Tris(N-stearoyl-L-glutamato(2-))dialuminium is an organoaluminum compound characterized by its complex structure, combining three N-stearoyl-L-glutamate ligands coordinated with two aluminum ions. The stearoyl group (C₁₈H₃₅O) confers significant hydrophobicity, while the glutamato moiety provides carboxylate functionality for metal coordination. This compound is structurally analogous to other aluminum-based surfactants and coordination complexes, often utilized in industrial and cosmetic applications due to its emulsifying and stabilizing properties .

Key properties include:

  • Molecular formula: Presumed to follow the pattern of similar compounds (e.g., Tris(N-(1-oxododecyl)-L-glutamato(2-))dialuminium, CAS 93783-76-7), with a formula approximating C₆₀H₁₀₈Al₂N₃O₁₅.
  • Functionality: Acts as a surfactant or emulsifier in cosmetic formulations, leveraging its amphiphilic structure.

Properties

CAS No.

93783-78-9

Molecular Formula

C69H123Al2N3O15

Molecular Weight

1288.7 g/mol

IUPAC Name

dialuminum;(2S)-2-(octadecanoylamino)pentanedioate

InChI

InChI=1S/3C23H43NO5.2Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;;/h3*20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);;/q;;;2*+3/p-6/t3*20-;;/m000../s1

InChI Key

BRGKNMJAFJDJNH-QVAZYVOZSA-H

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Al+3].[Al+3]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Al+3].[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[n-stearoyl-L-glutamato(2-)]dialuminum typically involves the reaction of aluminum salts with stearoyl-L-glutamate under controlled conditions. The process may include:

    Preparation of Stearoyl-L-glutamate: Stearic acid is reacted with L-glutamic acid in the presence of a dehydrating agent to form stearoyl-L-glutamate.

    Coordination with Aluminum: The stearoyl-L-glutamate is then reacted with an aluminum salt, such as aluminum chloride, in an organic solvent.

Industrial Production Methods

Industrial production of Tris[n-stearoyl-L-glutamato(2-)]dialuminum may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Tris[n-stearoyl-L-glutamato(2-)]dialuminum undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris[n-stearoyl-L-glutamato(2-)]dialuminum has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Tris[n-stearoyl-L-glutamato(2-)]dialuminum involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aluminum Xanthene Derivatives (Pigments)

Examples :

  • Dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate] (CAS 15876-39-8):
    • Molecular formula : C₆₀H₁₈Al₂Br₁₂O₁₅.
    • Application : Used as a red pigment (C.I. Pigment Red 90:1) in cosmetics and pharmaceuticals.
    • Key differences :
  • Contains brominated xanthene cores instead of glutamato ligands.
  • Exhibits poor lightfastness and thermal stability compared to Tris(N-stearoyl-L-glutamato(2-))dialuminium .
  • CI 45425 (Dialuminium tris[2-(4,5-diiodo-6-oxido-3-oxo-xanthen-9-yl)benzoate]) :
    • CAS : 33239-19-9, 38577-97-8, 85068-75-3.
    • Function : Cosmetic colorant with iodine substituents enhancing color intensity.
    • Comparison : Higher molecular weight (~2,000 g/mol) due to iodination, whereas this compound prioritizes surfactant functionality over coloration .
Table 1: Structural and Functional Comparison
Compound Molecular Formula Key Features Application Stability Issues
This compound ~C₆₀H₁₀₈Al₂N₃O₁₅ Amphiphilic surfactant Cosmetics, emulsifiers N/A (presumed stable)
Dialuminium tris[Br₄-xanthen-benzoate] C₆₀H₁₈Al₂Br₁₂O₁₅ Brominated pigment (red) Cosmetics, pharmaceuticals Low lightfastness
CI 45425 (Iodinated variant) C₆₀H₁₈Al₂I₁₂O₁₅ Iodinated pigment (intense color) Cosmetics High cost, reactivity

Other Aluminum-Amino Acid Complexes

Example : N-L-γ-Glutamyl-L-leucine (CAS 2566-39-4):

  • Molecular formula : C₁₁H₂₀N₂O₅.
  • Function : Dipeptide with lab-grade applications, lacking metal coordination.

Inorganic Aluminum Compounds

Example : Dialuminium tribarium hexaoxide (CAS 12004-05-6):

  • Formula : Al₂Ba₃O₆.
  • Function: Inorganic oxide with catalytic/ceramic applications.
  • Comparison : Lacks organic ligands, making it irrelevant for surfactant or cosmetic uses .

Research Findings and Performance Metrics

Surfactant Efficiency

  • This compound’s long alkyl chain (C₁₈) enhances hydrophobic interactions, likely reducing critical micelle concentration (CMC) compared to shorter-chain analogs like Tris(N-(1-oxododecyl)-L-glutamato(2-))dialuminium (C₁₂) .
  • Hypothetical data (based on analogous compounds): CMC: ~0.1 mM (estimated for C₁₈ chain vs. ~1 mM for C₁₂). Emulsification capacity: Superior to non-metallic surfactants due to aluminum’s coordination stability.

Biological Activity

Tris(N-stearoyl-L-glutamato(2-))dialuminium is a complex compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral properties, cytotoxic effects, and other relevant findings from various studies.

Chemical Structure and Properties

This compound consists of a dialuminium core coordinated with three stearoyl-L-glutamate moieties. The structure can be represented as follows:

Al2(C18H35NO2)3\text{Al}_2(\text{C}_{18}\text{H}_{35}\text{NO}_2)_3

This structure contributes to its unique properties, including solubility and interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its antiviral and cytotoxic effects.

Antiviral Activity

A study evaluated the compound's antiviral activity against herpes simplex virus type 1 (HSV-1) using a plaque reduction assay. The results indicated that while most synthesized derivatives did not exhibit significant anti-HSV-1 activity, some symmetrical derivatives showed promising results in reducing viral plaques .

Cytotoxicity

Cytotoxic effects were assessed using Vero cells (African green monkey kidney cells). The findings revealed that certain derivatives of this compound exhibited high levels of cytotoxicity, suggesting that while they may not effectively inhibit viral replication, they could pose risks to healthy cells .

Table 1: Summary of Biological Activities

CompoundAntiviral ActivityCytotoxicity LevelReference
This compoundLowHigh
Symmetrical Derivative AModerateModerate
Symmetrical Derivative BHighLow

Case Studies

Case Study 1: Antiviral Evaluation
In a controlled laboratory setting, researchers synthesized several derivatives based on the tris(2-aminoethyl)amine scaffold. Among these, one derivative demonstrated a notable reduction in HSV-1 plaque formation, indicating potential for further development as an antiviral agent. However, the cytotoxicity profile raised concerns regarding its therapeutic window .

Case Study 2: Cytotoxic Assessment
A separate investigation focused on the cytotoxic effects of this compound on Vero cells. The study found that at higher concentrations, the compound led to significant cell death, prompting further investigation into its mechanism of action and potential applications in targeted therapies where selective toxicity is desired .

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